![molecular formula C28H24N2O3 B12604939 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) CAS No. 918788-88-2](/img/structure/B12604939.png)
3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine): is a complex organic compound with the molecular formula C28H24N2O3. It belongs to the class of benzoxazines, which are known for their unique ring structures and versatile applications in various fields, including polymer chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) typically involves the reaction of bisphenol A with formaldehyde and aniline under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the benzoxazine rings .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) is used as a monomer in the synthesis of high-performance polymers. These polymers exhibit excellent thermal stability, mechanical strength, and resistance to chemical degradation .
Biology and Medicine: It is also being explored for its antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as coatings, adhesives, and composites. Its unique properties make it suitable for use in aerospace, automotive, and electronics industries .
Mecanismo De Acción
The mechanism of action of 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) involves its ability to form stable ring structures that can interact with various molecular targets. The benzoxazine rings can undergo ring-opening polymerization, leading to the formation of cross-linked polymer networks. These networks provide enhanced mechanical and thermal properties to the materials .
Comparación Con Compuestos Similares
- 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)
- 3,3’-[Ethane-1,2-diyl]bis(3,4-dihydro-2H-1,3-benzoxazine)
- 3,3’-[Propane-1,3-diyl]bis(3,4-dihydro-2H-1,3-benzoxazine)
Comparison: Compared to other similar compounds, 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) exhibits superior thermal stability and mechanical strength. Its unique structure allows for the formation of highly cross-linked polymer networks, making it more suitable for high-performance applications .
Propiedades
Número CAS |
918788-88-2 |
|---|---|
Fórmula molecular |
C28H24N2O3 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
3-[4-[4-(2,4-dihydro-1,3-benzoxazin-3-yl)phenoxy]phenyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C28H24N2O3/c1-3-7-27-21(5-1)17-29(19-31-27)23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)30-18-22-6-2-4-8-28(22)32-20-30/h1-16H,17-20H2 |
Clave InChI |
QGYKUYUCDSXCRH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)OC4=CC=C(C=C4)N5CC6=CC=CC=C6OC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine](/img/structure/B12604875.png)
![N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12604876.png)
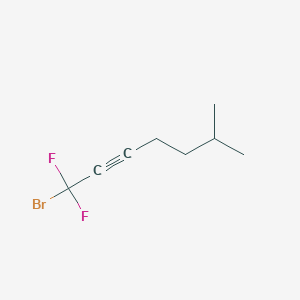
![4,5-Difluoro-2-formamido-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604890.png)
![Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-](/img/structure/B12604893.png)
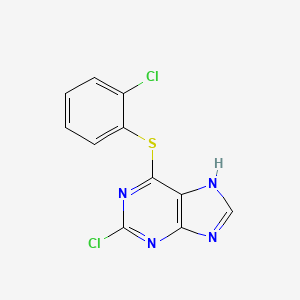
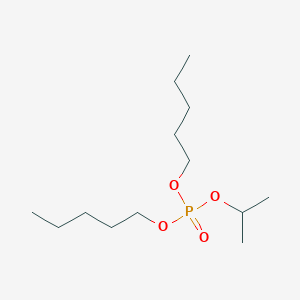
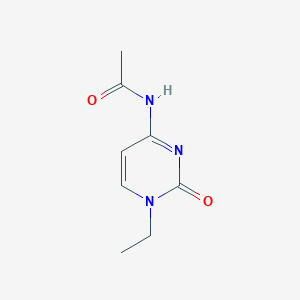

![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12604918.png)
![4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2,6-dimethylpyridine](/img/structure/B12604923.png)
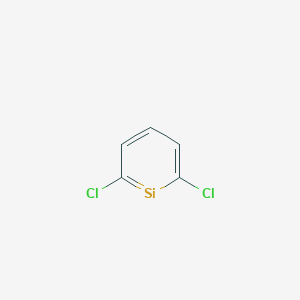
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)

